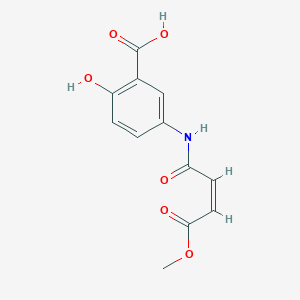
(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It contains a methoxy group (OCH3), an oxo group (=O), and an enamido group (NH-C=C). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of conjugated systems due to the double bonds in the enamido group and the aromatic ring of the benzoic acid. This could potentially give the compound interesting optical properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. The carboxylic acid could potentially undergo reactions such as esterification or amide formation. The enamido group could participate in various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic. The compound’s solubility would depend on factors such as its polarity and the presence of hydrogen bonding sites .Applications De Recherche Scientifique
Synthesis and Molecular Structure Analysis
Synthesis of Derivatives : The compound has been used in the synthesis of 3-(2-aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo[1,2-a]pyridines, demonstrating its utility in creating new chemical structures (Aliev et al., 2007).
Crystal Structure Determination : It has also been utilized in the synthesis of specific benzoic acid derivatives, with their crystal structures determined through X-ray diffraction, showing its role in understanding molecular configurations (Zhao et al., 2010).
Analytical Chemistry and Potentiometry
- Potentiometric Titration : A study involved potentiometric titration of hydroxylated benzoic acids, including variants related to (Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid, to understand their chemical properties (Aktaş & Yaşar, 2004).
Pharmaceutical and Biological Activity
Antimicrobial and Anti-Inflammatory Properties : Various derivatives have been explored for their potential anti-inflammatory, analgesic, and antimicrobial activities, indicating its significance in medicinal chemistry (Pulina et al., 2009).
Synthesis of Novel Compounds with Biological Activity : The compound is instrumental in synthesizing new chemical entities with potential biological activities, including antimicrobial properties (Banday et al., 2010).
Environmental and Metabolic Studies
Identification of Metabolites in Biological Systems : Research on ZJM-289, a derivative, involved identifying major metabolites in rat plasma, bile, urine, and faeces, highlighting its role in pharmacokinetic studies (Li et al., 2011).
Degradation by Microbial Action : A novel herbicide ZJ0273, structurally related to this compound, was studied for its degradation by soil bacteria, indicating its environmental impact and biodegradability (Cai et al., 2012).
Therapeutic Effects and Biochemical Studies
- Impact on Diabetic Rats : A related compound, 2-hydroxy-4-methoxy benzoic acid, showed significant effects on erythrocyte enzymes and antioxidant status in diabetic rats, suggesting therapeutic potentials (Gayathri & Kannabiran, 2012).
Food Irradiation and Radiation Chemistry
- Study of Radiation-Induced Processes : Research on the hydroxylation of methoxy- and hydroxy-benzoic acids, related to this compound, under radiation is crucial for understanding processes relevant in food irradiation (Gaisberger & Solar, 2001).
Organometallic Compounds and Cytotoxicity
- Development of Aspirin-Inspired Organometallic Compounds : The compound has been involved in the development of organometallic compounds with potential cytotoxicity against various cancer cells, indicating its role in cancer research (Ashraf et al., 2017).
Antibacterial Activity
- Synthesis and Antibacterial Activity : Novel hybrid derivatives of vanillic acid, structurally related to this compound, were synthesized and tested for antibacterial activity, exploring its application in developing new pharmaceutical agents (Satpute et al., 2019).
Toxicity Assessment
- Toxicity Studies : Toxicological assessments of benzoic acid derivatives, including this compound, have been conducted, providing insights into their safety profiles and potential risks (Gorokhova et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-hydroxy-5-[[(Z)-4-methoxy-4-oxobut-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-19-11(16)5-4-10(15)13-7-2-3-9(14)8(6-7)12(17)18/h2-6,14H,1H3,(H,13,15)(H,17,18)/b5-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHCRZZJZAYLAP-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

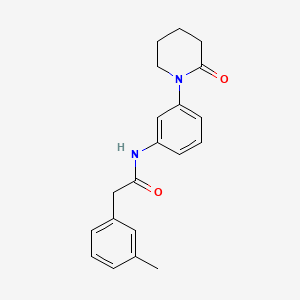
![2-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]imidazo[1,2-a]pyridine](/img/structure/B2508762.png)
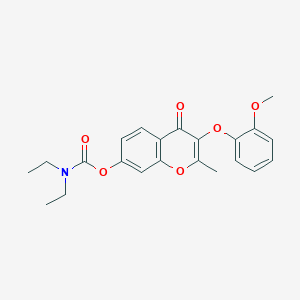
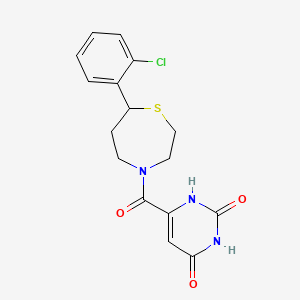
![N-[[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2508768.png)
![ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508769.png)



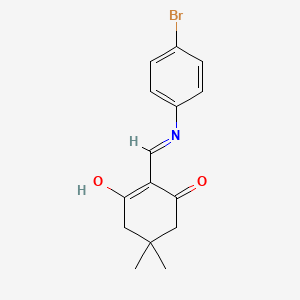
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2508778.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2508781.png)
